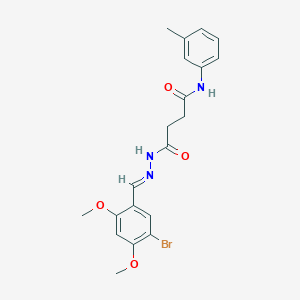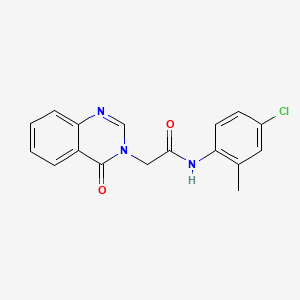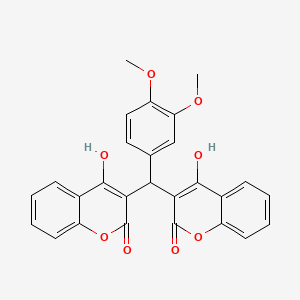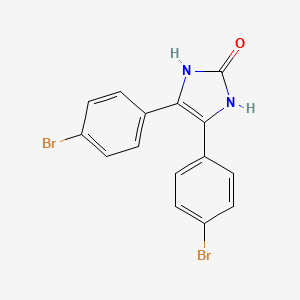
4-(2-(5-BR-2,4-Dimethoxybenzylidene)hydrazino)N-(3-methylphenyl)-4-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(5-BR-2,4-Dimethoxybenzylidene)hydrazino)N-(3-methylphenyl)-4-oxobutanamide is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-BR-2,4-Dimethoxybenzylidene)hydrazino)N-(3-methylphenyl)-4-oxobutanamide typically involves the condensation reaction between 5-BR-2,4-dimethoxybenzaldehyde and hydrazine derivatives. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions. The resulting hydrazone is then reacted with N-(3-methylphenyl)-4-oxobutanamide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-(2-(5-BR-2,4-Dimethoxybenzylidene)hydrazino)N-(3-methylphenyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
科学研究应用
4-(2-(5-BR-2,4-Dimethoxybenzylidene)hydrazino)N-(3-methylphenyl)-4-oxobutanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(2-(5-BR-2,4-Dimethoxybenzylidene)hydrazino)N-(3-methylphenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.
相似化合物的比较
Similar Compounds
4-(2-(5-BR-2,4-Dimethoxybenzylidene)hydrazino)N-(3-methylphenyl)-4-oxobutanamide: can be compared with other hydrazone derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties. These unique features make it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
302910-37-8 |
|---|---|
分子式 |
C20H22BrN3O4 |
分子量 |
448.3 g/mol |
IUPAC 名称 |
N'-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-N-(3-methylphenyl)butanediamide |
InChI |
InChI=1S/C20H22BrN3O4/c1-13-5-4-6-15(9-13)23-19(25)7-8-20(26)24-22-12-14-10-16(21)18(28-3)11-17(14)27-2/h4-6,9-12H,7-8H2,1-3H3,(H,23,25)(H,24,26)/b22-12+ |
InChI 键 |
NVQTWQSIVWDZPK-WSDLNYQXSA-N |
手性 SMILES |
CC1=CC(=CC=C1)NC(=O)CCC(=O)N/N=C/C2=CC(=C(C=C2OC)OC)Br |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)CCC(=O)NN=CC2=CC(=C(C=C2OC)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-1-(4-chlorophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11975637.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11975641.png)

![Isopropyl (2E)-2-(4-butoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11975652.png)

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11975661.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11975668.png)

![2-[(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11975672.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11975677.png)

![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975682.png)
![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isobutoxy-3-methoxybenzamide](/img/structure/B11975687.png)
![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,2,3-triol](/img/structure/B11975702.png)
